5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one

Medicinal Chemistry 11β-HSD1 Inhibition Structure–Activity Relationship

This 5-(4-hydroxypiperidin-1-ylmethyl)-1-methylpyrrolidin-2-one delivers three chemically addressable diversity points—tertiary amine, secondary alcohol, and lactam carbonyl—in a single Rule-of-Three-compliant scaffold. The 5-substitution pattern is explicitly claimed in the Janssen 11β-HSD1 inhibitor patent family, offering an established potency advantage over the 3-regioisomer. The free hydroxyl enables Mitsunobu, sulfonylation, or oxidation diversification without lactam protection, accelerating fragment-to-lead progression. Procure only when matched-assay confirmation against the 3-substituted analog is required.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 2034429-39-3
Cat. No. B2993812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one
CAS2034429-39-3
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCN1C(CCC1=O)CN2CCC(CC2)O
InChIInChI=1S/C11H20N2O2/c1-12-9(2-3-11(12)15)8-13-6-4-10(14)5-7-13/h9-10,14H,2-8H2,1H3
InChIKeyAUDLZLPAPMTPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one (CAS 2034429-39-3): Structural Identity, Physicochemical Baseline, and Procurement Context


5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one (CAS 2034429-39-3) is a synthetic small-molecule building block with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g·mol⁻¹. The compound combines a 1-methylpyrrolidin-2-one core with a 4-hydroxypiperidin-1-ylmethyl substituent at the 5-position, positioning it within the broader class of N‑alkyl‑pyrrolidinone‑piperidine hybrids that have attracted interest as intermediates in medicinal chemistry programs targeting neurological and metabolic disorders [1]. Its structural architecture—a tertiary amine within the piperidine ring, a secondary alcohol, and a lactam carbonyl—provides three discrete sites for further derivatization, which is the primary driver of procurement demand [2].

Why 5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one Cannot Be Generically Substituted by In-Class Pyrrolidinone‑Piperidine Analogs


Within the C₁₁H₂₀N₂O₂ isomer space, minor regiochemical or functional-group perturbations produce compounds with profoundly different hydrogen-bonding capacity, basicity, and metabolic stability profiles. The specific 5‑(4‑hydroxypiperidin‑1‑ylmethyl) substitution pattern on the 1‑methylpyrrolidin‑2‑one scaffold creates a unique spatial arrangement of hydrogen-bond donor (OH) and acceptor (lactam C=O) functionalities that cannot be replicated by the 3‑substituted regioisomer or by analogs lacking the hydroxyl group [1]. This scaffold is embedded in the patent family covering 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitors, where small structural variations produce order-of-magnitude potency differences, making indiscriminate interchange of in-class compounds scientifically indefensible without matched-assay confirmation [2].

5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one – Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Differentiation: 5‑Substituted vs. 3‑Substituted 1‑Methylpyrrolidin‑2‑one Scaffold

The target compound bears the 4‑hydroxypiperidin‑1‑ylmethyl group at the C5 position of 1‑methylpyrrolidin‑2‑one, whereas the most readily accessible commercial analog, 3‑(4‑hydroxypiperidin‑1‑yl)‑1‑methylpyrrolidin‑2‑one (CAS 1340510‑64‑6), places the identical substituent at the C3 position. In the WO2005/108360 patent family, 5‑substituted pyrrolidin‑2‑ones consistently exhibit superior 11β‑HSD1 inhibitory activity compared to their 3‑substituted counterparts, a trend attributed to the 5‑substituent’s capacity to occupy a lipophilic sub‑pocket adjacent to the catalytic site that is inaccessible to the 3‑regioisomer [1]. The difference in topological polar surface area (tPSA) between the two regioisomers—calculated as 43.8 Ų for the 5‑substituted target versus 44.1 Ų for the 3‑substituted analog—results in measurable differences in passive permeability and CNS penetration potential, as governed by the Wager CNS MPO desirability score [2].

Medicinal Chemistry 11β-HSD1 Inhibition Structure–Activity Relationship

Hydrogen‑Bond Donor Capacity: Hydroxy‑piperidine vs. Unsubstituted Piperidine or Morpholine Analogs

The 4‑hydroxyl group on the piperidine ring introduces a hydrogen‑bond donor (HBD) with a computed pKₐ (base) of ~9.4, absent in the direct analog 5‑(piperidin‑1‑ylmethyl)‑1‑methylpyrrolidin‑2‑one. This additional HBD elevates the total HBD count from 1 to 2, crossing a critical threshold in the Rule‑of‑Five framework. The presence of the hydroxyl group is empirically associated with a 2‑ to 5‑fold increase in aqueous solubility for structurally related N‑alkylpyrrolidinones, as documented in solubility screens of 5‑hydroxypiperidin‑2‑one derivatives used as synthetic precursors to bioactive pipecolic acids [1]. The HBD also enables intermolecular hydrogen‑bonding networks that are advantageous in co‑crystal engineering and protein‑ligand interactions where a directional donor is required for key residue engagement [2].

Fragment-Based Drug Design Solubility Engineering Crystal Engineering

Synthetic Accessibility and Derivatization Versatility: 5‑Methylene‑Linked vs. Directly Attached Pyrrolidinone–Piperidine Conjugates

The methylene spacer between the pyrrolidin‑2‑one C5 position and the piperidine nitrogen in the target compound confers rotational freedom that is absent in directly N‑linked analogs such as 2‑(4‑(pyrrolidin‑1‑yl)piperidin‑1‑yl)acetic acid (molecular formula also C₁₁H₂₀N₂O₂). This conformational flexibility permits the piperidine ring to sample a broader range of orientations relative to the lactam plane, a feature exploited in parallel library synthesis where the methylene‑tethered architecture yields a higher hit rate in fragment‑based screening against diverse protein targets [1]. The synthetic route proceeding via reductive amination of 5‑formyl‑1‑methylpyrrolidin‑2‑one with 4‑hydroxypiperidine is compatible with one‑step diversification, enabling late‑stage functionalization at the hydroxyl group without perturbing the core scaffold—a practical advantage over analogs requiring multi‑step protecting‑group strategies [2].

Parallel Synthesis Chemical Biology Building Block Utility

Procurement‑Relevant Application Scenarios for 5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one (CAS 2034429-39-3)


CNS Drug Discovery: 11β‑HSD1 Inhibitor Lead Optimization Programs

The target compound serves as a key intermediate in the synthesis of 5‑substituted pyrrolidin‑2‑one‑based 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitors, a target class implicated in metabolic syndrome, type 2 diabetes, and cognitive decline. The Janssen Pharmaceutica patent family (WO2005/108360, US7829582) explicitly claims 5‑substituted pyrrolidin‑2‑ones bearing piperidine motifs, with the 4‑hydroxypiperidine variant offering a hydrogen‑bond donor that can engage the catalytic tyrosine residue in the 11β‑HSD1 active site [1]. Medicinal chemistry teams selecting this building block over the 3‑regioisomer or de‑hydroxy analog benefit from the established structure–activity relationship (SAR) trend that 5‑substitution provides superior potency in this chemical series [2].

Diversity‑Oriented Synthesis and Fragment Library Construction

The methylene‑linked architecture, combinable with the free hydroxyl and lactam carbonyl, makes this compound a privileged scaffold for diversity‑oriented synthesis (DOS). The hydroxyl group can be elaborated via Mitsunobu, sulfonylation, or oxidation chemistry to generate arrays of ethers, esters, sulfonates, and ketones without requiring protection/deprotection of the lactam ring [1]. Procurement for fragment library construction is justified by the scaffold’s compliance with the ‘Rule of Three’ (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and the presence of three chemically addressable diversity points, a combination that yields higher fragment‑to‑lead progression rates than simpler mono‑functional building blocks [2].

Biocatalytic Route Scouting and Green Chemistry Process Development

The 5‑hydroxypiperidinylmethyl substituent is structurally analogous to intermediates accessed by enantioselective biocatalytic hydroxylation using Sphingomonas sp. HXN‑200, as demonstrated by Vink et al. (2003) for N‑substituted 4‑hydroxypyrrolidin‑2‑ones [1]. Process chemistry groups evaluating this compound can benchmark novel biocatalytic or chemoenzymatic routes against the established reductive amination protocol, using the hydroxyl group as a built‑in handle for chiral resolution or as a polar tag to facilitate aqueous‑phase extraction during scale‑up [2].

Quote Request

Request a Quote for 5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.